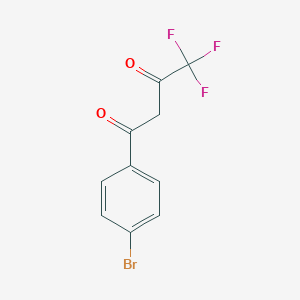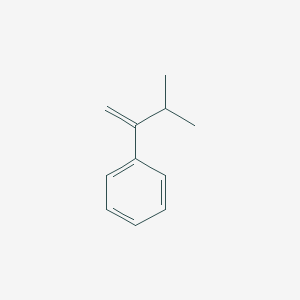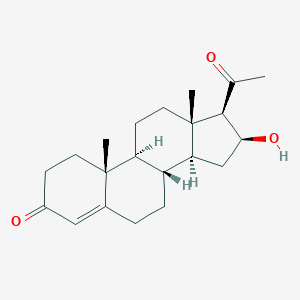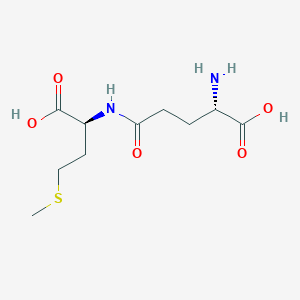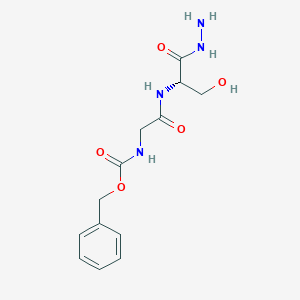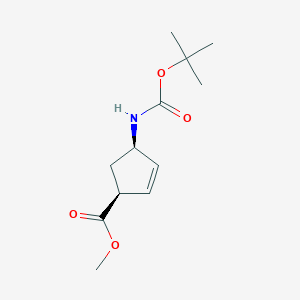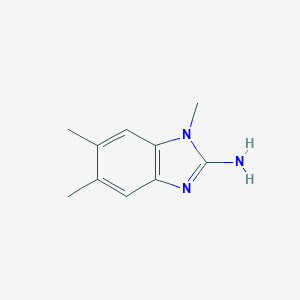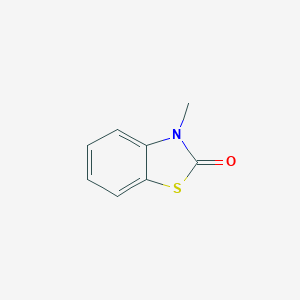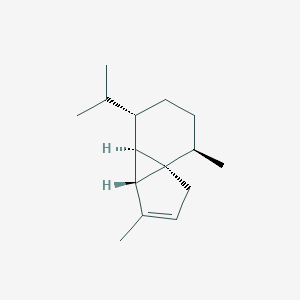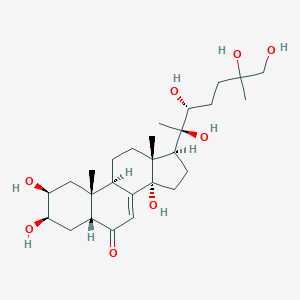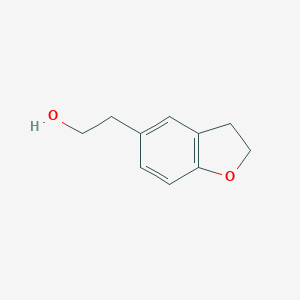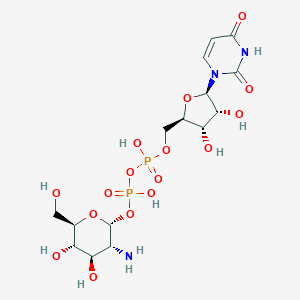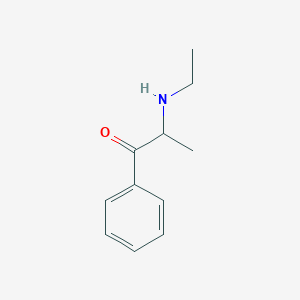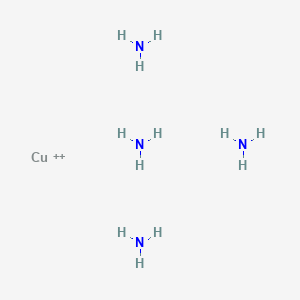
Tetraamminecopper(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraamminecopper(II) is a complex ion that is formed by the coordination of four ammonia molecules with a copper(II) ion. It is a highly stable and water-soluble compound that has been extensively studied for its various applications in scientific research. The unique chemical properties of tetraamminecopper(II) make it an ideal candidate for a wide range of applications in fields such as biochemistry, materials science, and catalysis.
Wirkmechanismus
The mechanism of action of tetraamminecopper(II) is complex and varies depending on the specific application. In general, it is believed that the complex ion acts as a Lewis acid, accepting electron pairs from other molecules to facilitate chemical reactions. Additionally, it has been shown to act as an oxidizing agent in certain reactions.
Biochemische Und Physiologische Effekte
While tetraamminecopper(II) has not been extensively studied for its biochemical and physiological effects, some research has suggested that it may have potential applications in the treatment of certain medical conditions. For example, it has been shown to have antioxidant properties, which could make it useful in the treatment of diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tetraamminecopper(II) in laboratory experiments is its stability and solubility in water. Additionally, it is relatively inexpensive and easy to synthesize. However, one of the main limitations is that it can be difficult to control the reaction conditions, which can lead to inconsistent results.
Zukünftige Richtungen
There are many potential future directions for research on tetraamminecopper(II). One area of interest is the development of new applications for the complex ion in fields such as catalysis and materials science. Additionally, there is potential for further research into its potential medical applications, particularly in the treatment of neurodegenerative diseases. Finally, there is potential for further investigation into the mechanism of action of tetraamminecopper(II) and its interactions with other molecules.
Synthesemethoden
The synthesis of tetraamminecopper(II) can be achieved through a variety of methods, including the reaction of copper(II) sulfate with excess ammonia in solution. The reaction typically occurs at room temperature and can be completed in a matter of hours. The resulting product is a blue-colored solution that contains the tetraamminecopper(II) complex.
Wissenschaftliche Forschungsanwendungen
Tetraamminecopper(II) has been extensively studied for its various applications in scientific research. One of the most common applications is in the field of catalysis, where it is used as a catalyst for a wide range of chemical reactions. Additionally, it has been studied for its potential applications in the development of new materials, such as conductive polymers and nanomaterials.
Eigenschaften
CAS-Nummer |
16828-95-8 |
|---|---|
Produktname |
Tetraamminecopper(II) |
Molekularformel |
CuH12N4+2 |
Molekulargewicht |
131.67 g/mol |
IUPAC-Name |
copper;azane |
InChI |
InChI=1S/Cu.4H3N/h;4*1H3/q+2;;;; |
InChI-Schlüssel |
QKSIFUGZHOUETI-UHFFFAOYSA-N |
SMILES |
N.N.N.N.[Cu+2] |
Kanonische SMILES |
N.N.N.N.[Cu+2] |
Andere CAS-Nummern |
16828-95-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



